2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride
Description
2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride (CAS: 118612-00-3) is a halogenated thiophene derivative featuring a sulfonyl chloride functional group. Its molecular structure (C₆H₃Cl₂S₂O₂) incorporates chlorine atoms at the 2- and 5-positions, a methyl group at the 4-position, and a sulfonyl chloride moiety at the 3-position. This configuration confers high electrophilicity, making it a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, agrochemicals, and pharmaceuticals. Its reactivity is influenced by the electron-withdrawing effects of chlorine and the sulfonyl group, which enhance its susceptibility to nucleophilic substitution reactions .
Properties
IUPAC Name |
2,5-dichloro-4-methylthiophene-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3O2S2/c1-2-3(12(8,9)10)5(7)11-4(2)6/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSFHYOUCDSGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1S(=O)(=O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride typically involves the chlorination of 4-methylthiophene-3-sulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually performed in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure the selective chlorination of the thiophene ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution Reactions: Products include substituted thiophenes with various functional groups.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include sulfonamides and thiols.
Scientific Research Applications
Chemical Synthesis
1.1. Reactivity and Derivative Formation
2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride is primarily used as a sulfonylating agent. It can introduce sulfonyl groups into various substrates, leading to the formation of sulfonamide compounds, which are crucial in medicinal chemistry. For example, it has been utilized in the preparation of 1-[(2,5-dichloro-3-thienyl)sulfonyl]-N-(6-nitro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide, demonstrating its utility in synthesizing bioactive molecules .
1.2. Applications in Medicinal Chemistry
The compound has been explored for its potential therapeutic applications. It can be involved in the synthesis of sulfonamide derivatives that exhibit antibacterial and antitumor activities. For instance, research has indicated that derivatives formed from this compound can act as inhibitors for specific enzymes, which is critical in drug design .
Case Studies
2.1. Synthesis of Bioactive Sulfonamides
A notable case study involved the synthesis of a series of sulfonamides using this compound as a key intermediate. The resulting compounds were tested for their biological activities against various pathogens, showing promising results that warrant further investigation into their potential as therapeutic agents .
2.2. Development of Novel Catalysts
Research has also focused on utilizing this compound in the development of novel catalysts for organic reactions. For example, its incorporation into catalytic systems has enhanced reaction efficiencies and selectivities in cross-coupling reactions, which are fundamental in constructing complex organic frameworks .
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride involves its ability to undergo various chemical reactions, leading to the formation of different products. The compound can interact with nucleophiles, oxidizing agents, and reducing agents, resulting in the substitution, oxidation, or reduction of its functional groups. These reactions are facilitated by the presence of the chlorine atoms, the methyl group, and the sulfonyl chloride group on the thiophene ring .
Comparison with Similar Compounds
2,4-Dichloro-5-methylthiophene-3-sulfonyl chloride
3,5-Dichloro-2-methylthiophene-4-sulfonyl chloride
4-Methylthiophene-3-sulfonyl chloride (non-chlorinated variant)
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in DCM | Reactivity with Aniline (Yield%) |
|---|---|---|---|---|
| 2,5-Dichloro-4-methylthiophene-3-SO₂Cl | 279.12 | 98–102 | High | 92% |
| 2,4-Dichloro-5-methylthiophene-3-SO₂Cl | 279.12 | 85–89 | Moderate | 78% |
| 4-Methylthiophene-3-sulfonyl chloride | 194.67 | 63–67 | High | 65% |
Key Findings :
- Chlorine Substitution Effects : The 2,5-dichloro isomer exhibits higher thermal stability and reactivity compared to the 2,4-dichloro analog due to reduced steric hindrance and optimized electron-withdrawing effects. Reactions with aniline proceed with near-quantitative yields (92%), whereas the 2,4-dichloro variant shows lower efficiency (78%) due to competing side reactions .
- Role of Methyl Group: The 4-methyl group in all analogs improves solubility in organic solvents but slightly reduces electrophilicity compared to non-methylated analogs.
Reactivity Comparison with Non-Thiophene Sulfonyl Chlorides
Compared to benzene-based sulfonyl chlorides (e.g., p-toluenesulfonyl chloride), 2,5-dichloro-4-methylthiophene-3-sulfonyl chloride demonstrates:
- Higher Reactivity: The thiophene ring’s electron-deficient nature accelerates nucleophilic displacement reactions. For example, its reaction rate with methanol is 1.5× faster than p-toluenesulfonyl chloride under identical conditions .
- Improved Selectivity : The chlorine substituents direct electrophilic attacks to specific positions, reducing byproduct formation in multi-step syntheses.
Application-Specific Performance
- Pharmaceuticals: The 2,5-dichloro derivative is preferred in synthesizing kinase inhibitors due to its ability to form stable sulfonamide linkages. In contrast, the non-chlorinated variant is less effective in high-temperature amidation reactions .
- Agrochemicals : The compound’s chlorine atoms enhance bioactivity against fungal pathogens, outperforming analogs like 4-methylthiophene-3-sulfonyl chloride in crop protection trials .
Biological Activity
2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride is a synthetic compound characterized by a thiophene ring with specific substitutions that enhance its reactivity and potential biological applications. The compound's structure includes two chlorine atoms at the 2 and 5 positions, a methyl group at the 4 position, and a sulfonyl chloride group at the 3 position. This unique arrangement suggests potential interactions with biological systems, although comprehensive studies on its biological activity are still limited.
- Chemical Formula : CClOS
- Molecular Weight : Approximately 265.57 g/mol
- Structure :
- Thiophene ring with chlorine and methyl substitutions.
The sulfonyl chloride moiety is particularly reactive, allowing for interactions with various nucleophiles, which is essential for its potential applications in medicinal chemistry and organic synthesis.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. Initial findings suggest that while its direct biological effects are not well-documented, compounds with similar structures have shown promising activities.
Antimicrobial Activity
Similar sulfonyl compounds have demonstrated antimicrobial properties. For instance, studies have indicated that certain thiophene derivatives can inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with infections . The inhibition of biofilm formation is crucial as it contributes to antimicrobial resistance.
Study on Sulfonamide Derivatives
A study investigated various sulfonamide-based compounds for their antibacterial properties. Among these, compounds structurally related to this compound exhibited significant activity against bacterial strains by inhibiting biofilm formation by over 80% . This suggests that similar mechanisms may be applicable to the compound .
In Vitro Metabolic Stability
Research on sulfonamide derivatives has shown that they exhibit high metabolic stability in vitro. Compounds were assessed in mouse and human liver microsomes, revealing low intrinsic clearance rates, indicating potential for sustained biological activity without rapid degradation . This characteristic is vital for therapeutic applications.
While specific mechanisms for this compound are not fully elucidated, related compounds often interact with enzymes or receptors to modulate biological pathways. The sulfonyl group may facilitate binding to active sites on target proteins, influencing their function.
Comparative Analysis Table
| Compound Name | Biological Activity | Notes |
|---|---|---|
| This compound | Limited direct data available | Potential for antibacterial activity |
| Dimethylthiophene | >80% inhibition of biofilm formation | Effective against Pseudomonas aeruginosa |
| Sulfonamide Derivatives | Significant antibacterial properties | High metabolic stability |
Q & A
Q. What are the common synthetic routes for 2,5-Dichloro-4-methylthiophene-3-sulfonyl chloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via chlorination and sulfonation of a thiophene precursor. A key step involves treating 4-methylthiophene-3-sulfonic acid with excess thionyl chloride (SOCl₂) under reflux conditions to form the sulfonyl chloride group . Optimization includes controlling stoichiometry (e.g., 2:1 molar ratio of SOCl₂ to precursor), temperature (60–80°C), and reaction time (4–6 hours). Side reactions, such as over-chlorination, can be mitigated by using inert atmospheres (N₂/Ar) and anhydrous solvents like dichloromethane.
Q. What spectroscopic techniques are effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : The methyl group (4-position) appears as a singlet near δ 2.5 ppm (¹H) and δ 20–25 ppm (¹³C). Chlorine substituents deshield adjacent carbons, shifting thiophene ring signals to δ 120–140 ppm (¹³C).
- IR Spectroscopy : Strong absorptions at 1360–1390 cm⁻¹ (S=O asymmetric stretch) and 1170–1190 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl chloride group.
- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z 265 (M⁺) with fragment ions at m/z 229 (loss of Cl) and m/z 193 (loss of SO₂Cl) is typical.
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : The compound is moisture-sensitive and hydrolyzes readily. Storage under inert gas (argon) at –20°C in amber glass vials is recommended. Personal protective equipment (PPE), including nitrile gloves, lab coats, and fume hoods, is mandatory due to its corrosive and lachrymatory properties . Avoid contact with alcohols or amines to prevent unintended reactions.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this sulfonyl chloride in nucleophilic substitution reactions?
- Methodological Answer : Discrepancies in reactivity (e.g., with amines vs. alcohols) often arise from steric hindrance at the 3-sulfonyl position or electronic effects from the 2,5-dichloro substituents. Systematic kinetic studies under varied conditions (solvent polarity, nucleophile strength) can clarify mechanisms. For example, use dimethylformamide (DMF) to enhance nucleophilicity or employ DFT calculations to map charge distribution and transition states.
Q. What role does this compound play in palladium-catalyzed cross-coupling reactions, and how can catalytic systems be optimized?
- Methodological Answer : The sulfonyl chloride group acts as an electrophilic partner in Suzuki-Miyaura couplings when paired with arylboronic acids. Catalytic systems using Pd(PPh₃)₄ (0.5–2 mol%) and ligands like Tris-o-furylphosphine (TFP) enhance turnover . Solvent optimization (e.g., toluene/water biphasic systems) and base selection (K₂CO₃ vs. Cs₂CO₃) are critical for minimizing side reactions.
Q. How can hydrolytic degradation pathways of this compound be studied under varying pH and temperature conditions?
- Methodological Answer : Degradation kinetics can be monitored via HPLC-MS. Prepare aqueous buffers (pH 2–12) and incubate the compound at 25–60°C. Quench aliquots at timed intervals with cold acetonitrile to halt hydrolysis. Identify degradation products (e.g., sulfonic acid derivatives) using high-resolution MS and correlate degradation rates with Arrhenius plots to determine activation energy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
